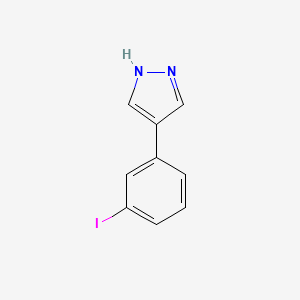
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The tert-butyl and methylsulfonyl groups attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a pyrrole ring. One common method is the reaction of a pyrrole derivative with tert-butyl chloride and methylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl and methylsulfonyl groups into the pyrrole ring in a controlled manner, ensuring consistent product quality and minimizing by-products .
化学反応の分析
Types of Reactions
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Pyrrole derivatives with different substituents replacing the tert-butyl or methylsulfonyl groups.
科学的研究の応用
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The tert-butyl and methylsulfonyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)-3-(methylsulfonyl)benzene
- 2-(tert-Butyl)-3-(methylsulfonyl)indole
Uniqueness
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of tert-butyl and methylsulfonyl groups attached to the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications .
特性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
2-tert-butyl-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C9H15NO2S/c1-9(2,3)8-7(5-6-10-8)13(4,11)12/h5-6,10H,1-4H3 |
InChIキー |
YLVUNDFGVLJPPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CN1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


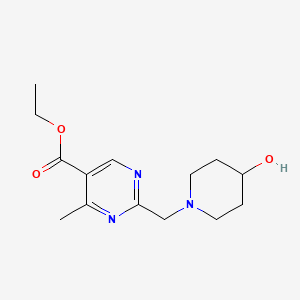
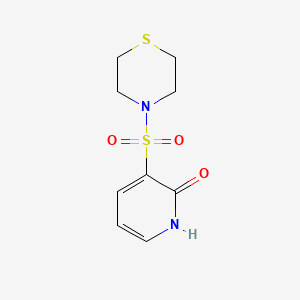
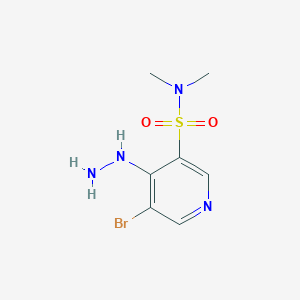
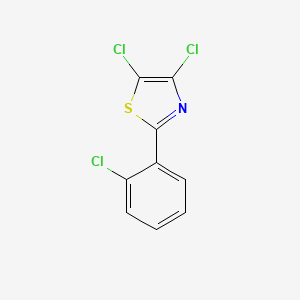
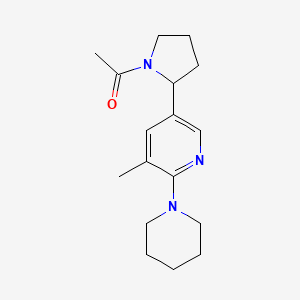

![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)

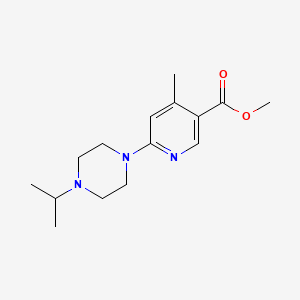
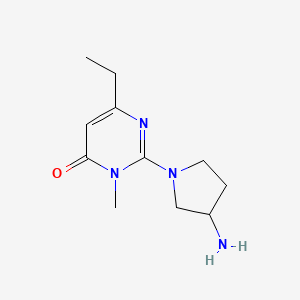
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

